2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt

Description

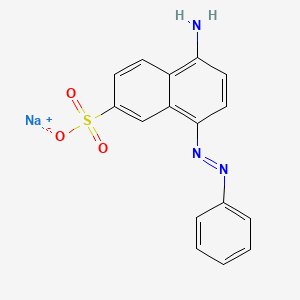

This compound is a monoazo dye characterized by a naphthalene core substituted with an amino group at position 5, a phenylazo group at position 8, and a sulfonic acid group forming a monosodium salt (Fig. 1). Its molecular formula is C₁₆H₁₂N₃NaO₃S, and it is primarily used in industrial dyeing applications due to its intense color and water solubility imparted by the sulfonate group . The phenylazo moiety contributes to its chromophoric properties, while the sulfonic acid group enhances solubility in aqueous media, a feature critical for textile and ink formulations .

Properties

CAS No. |

67969-74-8 |

|---|---|

Molecular Formula |

C16H12N3NaO3S |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1 |

InChI Key |

LFNJXGCSRNTIPM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Nitration and Sulfonation of Naphthalene Derivatives

- Nitration: The starting material, naphthalene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions (e.g., 5- or 8-positions).

- Sulfonation: Sulfonic acid groups are introduced by treatment with fuming sulfuric acid or oleum, yielding naphthalenesulfonic acid derivatives. This step is crucial to enhance water solubility and reactivity.

Reduction of Nitro Groups to Amino Groups

Diazotization of Aromatic Amines

- The amino group on an aromatic amine (e.g., aniline or substituted aniline) is converted to a diazonium salt by treatment with sodium nitrite in acidic conditions at low temperatures (0–5 °C).

- This diazonium salt is the key intermediate for azo coupling.

Azo Coupling with Aminonaphthalenesulfonic Acid

- The diazonium salt is coupled with 5-amino-8-sulfonated naphthalene derivatives under controlled pH and temperature to form the azo linkage, resulting in 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt.

- The coupling reaction is typically carried out in aqueous media, where the sulfonic acid group ensures solubility.

Industrial and Laboratory Synthesis Details

This sequence allows for the controlled introduction of functional groups and formation of the azo linkage critical for the compound's properties.

Alternative Synthetic Routes and Modifications

- Some literature reports the use of 4-aminophenol or other substituted aromatic amines for azo coupling, which can modify properties of the final compound.

- The sulfonation step can be performed using manganese dioxide and sodium pyrosulfite as sulfonating agents under mild conditions (40–55 °C, pH 6.5–8), which reduces equipment corrosion and improves purity.

- Continuous reactors and advanced purification techniques (crystallization, filtration) are employed in industrial scale to optimize yield and purity.

Chemical Stability and Reactivity Considerations

- The azo bond is generally stable but can be reduced under strong reducing conditions, breaking the azo linkage.

- The sulfonic acid group enhances water solubility, facilitating aqueous-phase reactions and dye applications.

- The amino group at position 5 allows further chemical modifications if needed.

Data Table: Key Reaction Parameters and Yields

Summary of Research Discoveries and Perspectives

- The classical diazotization-azo coupling route remains the cornerstone for synthesizing this compound.

- Innovations in sulfonation using manganese dioxide and sodium pyrosulfite improve process safety and product purity.

- Sodium sulfide is a versatile reagent, serving both reduction and coupling roles, enhancing reaction efficiency.

- Industrial scale synthesis benefits from continuous flow reactors and optimized purification to meet high purity standards.

- Research into related compounds shows potential for biological applications, such as antimicrobial and anticancer activities, though specific studies on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed

Oxidation: Products vary based on the oxidizing agent but may include sulfonic acid derivatives.

Reduction: The primary products are the corresponding amines.

Substitution: Products depend on the nucleophile used but generally result in modified sulfonic acid derivatives.

Scientific Research Applications

Applications in Dyeing

-

Textile Industry :

- Dyeing Agents : 2-Naphthalenesulfonic acid derivatives are primarily used as direct dyes for textiles such as nylon, wool, and silk. They provide excellent colorfastness and stability under various conditions (light, washing, and heat) .

- Color Fastness : The compound exhibits high resistance to fading and staining, making it suitable for high-quality textile applications. For instance, it has been rated 4-6 on the AATCC scale for light fastness .

- Cosmetics and Personal Care :

- Food Industry :

Scientific Research Applications

- Biochemical Studies :

- Environmental Monitoring :

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group allows for strong interactions with aromatic systems, while the sulfonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as dyeing and staining, where strong and stable coloration is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

a) Acid Black 1 (CI 20470)

- Structure: Disodium 4-amino-5-hydroxy-3,6-bis(phenylazo)-2,7-naphthalenedisulfonate .

- Key Differences: Contains two phenylazo groups (positions 3 and 6) and two sulfonate groups (positions 2 and 7), making it a disodium salt. Higher molecular weight (C₃₂H₂₀N₆Na₂O₁₀S₂) and greater solubility in polar solvents compared to the monosodium target compound. Applications: Used in dyeing wool and silk under acidic conditions due to its enhanced solubility and binding affinity .

b) 8-Amino-1-naphthol-3,6-disulfonic Acid (H Acid)

- Structure: Monosodium salt with amino (-NH₂), hydroxyl (-OH), and two sulfonic acid groups (-SO₃H) on the naphthalene ring .

- Key Differences :

c) 8-Amino-5-(5-sulfo-2-naphthylazo)naphthalene-2-sulfonic Acid Disodium Salt

Physicochemical Properties

Notes:

Stability and Environmental Impact

Q & A

Q. What are the key synthetic routes for preparing 2-naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt?

The compound is synthesized via diazotization of a primary aromatic amine (e.g., 5-amino-2-naphthalenesulfonic acid) followed by coupling with a naphthalene sulfonic acid derivative. The diazonium salt intermediate reacts with the coupling partner under alkaline conditions, and the product is isolated as the monosodium salt after purification. Critical parameters include pH control (8–10) and temperature (0–5°C during diazotization) to prevent byproducts .

Q. How is the structure of this azo compound validated experimentally?

Structural confirmation relies on UV-Vis spectroscopy (λmax ~480–520 nm for azo chromophores), FTIR (sulfonate S=O stretching at 1180–1250 cm<sup>-1</sup>), and <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons and coupling positions. High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula accuracy .

Q. What are the solubility and stability profiles of this compound under varying conditions?

The monosodium salt is highly water-soluble due to its sulfonate groups. Stability tests show degradation under UV light (azo bond cleavage) and acidic conditions (pH <3), forming amines. Alkaline conditions (pH >10) may cause hydroxylation at the naphthalene ring. Store in dark, neutral buffers for long-term stability .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and UV detection (λ = 500 nm) is standard. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration curves in aqueous/organic solvents (e.g., methanol:water = 30:70) ensure linearity (R<sup>2</sup> >0.99) .

Q. How is this compound applied in biological staining protocols?

It serves as a histochemical dye for polysaccharides or proteins. Optimize staining by adjusting pH (6–7.4) and ionic strength to enhance binding specificity. Counterstaining with hematoxylin or eosin improves contrast in tissue sections. Validate with control samples to rule out nonspecific adsorption .

Q. What safety precautions are required when handling this compound?

Azo compounds may release carcinogenic aromatic amines upon degradation. Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via approved protocols. Conduct Ames tests for mutagenicity if used in vivo .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of the azo bond in this compound?

The azo (-N=N-) bond undergoes reduction to hydrazine (-NH-NH-) in the presence of Na2S2O4 or microbial reductases, forming 5-amino-2-naphthalenesulfonic acid and aniline derivatives. Oxidation with H2O2/Fe<sup>2+</sup> generates nitroso intermediates. Kinetic studies using cyclic voltammetry reveal a reversible redox potential at −0.45 V (vs. Ag/AgCl) .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap, predicting charge-transfer interactions. Molecular docking simulations assess affinity for biological targets (e.g., albumin), guiding drug delivery applications .

Q. What are the degradation pathways under environmental or photolytic conditions?

Photodegradation studies using a Xenon lamp (simulated sunlight) show 90% degradation within 24 hours, producing sulfophenyl amines and quinone derivatives. LC-QTOF-MS identifies transient radicals, suggesting a free-radical cleavage mechanism .

Q. How does the compound interact with biomacromolecules like DNA or proteins?

Fluorescence quenching assays reveal static interactions with bovine serum albumin (BSA), with binding constants (Kb) ~10<sup>4</sup> M<sup>−1</sup>. Intercalation with DNA is negligible, but groove-binding is observed via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported synthesis yields or purity?

Discrepancies arise from incomplete diazotization or side reactions (e.g., sulfonate group hydrolysis). Optimize by pre-purifying starting materials via recrystallization and monitoring reaction progress with TLC (silica gel, ethyl acetate:methanol = 4:1). Purity >95% is achievable with ion-exchange chromatography .

Q. How can its derivatives be tailored for advanced applications (e.g., sensors or catalysis)?

Functionalize the amino group with electron-withdrawing substituents (e.g., nitro or carboxyl) to modulate redox activity. Metallocomplexes with Cu<sup>2+</sup> or Fe<sup>3+</sup> enhance catalytic efficiency in Fenton-like reactions for pollutant degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.